N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
This compound is an acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. A sulfanyl (-S-) linker connects the triazole to an acetohydrazide moiety, which is further functionalized with an (E)-configured benzylidene group containing 3-ethoxy and 4-hydroxyphenyl substituents.
Properties
Molecular Formula |
C26H25N5O3S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H25N5O3S/c1-3-34-23-15-19(11-14-22(23)32)16-27-28-24(33)17-35-26-30-29-25(20-7-5-4-6-8-20)31(26)21-12-9-18(2)10-13-21/h4-16,32H,3,17H2,1-2H3,(H,28,33)/b27-16+ |
InChI Key |
JHSHNTUJBZPRMC-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Triazole Core Synthesis
The 1,2,4-triazole ring serves as the central scaffold for this compound. A widely adopted method involves cyclization of thiosemicarbazide derivatives. For example, 5-phenyl-3-mercapto-1H-1,2,4-triazole is synthesized by refluxing thiocarbohydrazide with benzoyl chloride in ethanol, followed by cyclization under basic conditions . Key parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Reagent Ratio | 1:1 (thiocarbohydrazide:benzoyl chloride) | 72% | |
| Solvent | Absolute ethanol | — | |
| Temperature | Reflux (78°C) | — | |
| Reaction Time | 3 hours | — |
Subsequent alkylation with ethyl bromoacetate introduces the sulfanylacetate moiety. This step is typically performed in ethanol with sodium ethoxide as a base, achieving yields of 68% after recrystallization .
Functionalization with 4-(4-Methylphenyl) and Phenyl Groups
The 4-(4-methylphenyl) and phenyl substituents are introduced via nucleophilic substitution. Patent data describe the use of 4-methylphenylboronic acid and phenylmagnesium bromide in Suzuki-Miyaura and Grignard reactions, respectively . For instance:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | 85% | |
| Solvent | Dioxane/Water (3:1) | — | |
| Temperature | 90°C | — |
Acetohydrazide Formation
Conversion of the ethyl sulfanylacetate to acetohydrazide is achieved through hydrazinolysis. A mixture of the ester intermediate and hydrazine hydrate in methanol is refluxed for 4–5 hours . This step is critical for introducing the hydrazide functionality required for subsequent condensation.
Condensation with 3-Ethoxy-4-Hydroxybenzaldehyde
The final step involves condensation of the acetohydrazide with 3-ethoxy-4-hydroxybenzaldehyde to form the hydrazone linkage. This reaction is typically conducted in ethanol under acidic catalysis (e.g., acetic acid) at 60–70°C . The (E)-isomer is favored due to thermodynamic stability.
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | Glacial acetic acid (5 mol%) | 76% | |
| Solvent | Ethanol | — | |
| Temperature | 65°C | — |
Purification and Characterization
Recrystallization from ethanol or dimethyl sulfoxide (DMSO) yields the pure compound. Spectroscopic characterization includes:
-
1H NMR (DMSO-d6): δ 11.32 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.65–7.12 (m, aromatic protons) .
-
13C NMR : Peaks at δ 163.5 (C=O), 159.8 (C=N), and 148.2 (C-O) .
Industrial-Scale Optimization
For large-scale production, continuous flow reactors improve efficiency. Key adjustments include:
Chemical Reactions Analysis
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Anticancer Activity
The compound features a triazole ring, which is often associated with anticancer properties. Research indicates that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds containing triazole structures can inhibit cell proliferation and induce apoptosis in tumor cells, making them promising candidates for anticancer drug development.
Antifungal Properties
Triazole derivatives are well-known for their antifungal activity. The presence of the triazole moiety in this compound suggests potential efficacy against fungal infections. Laboratory studies have demonstrated that similar compounds can inhibit the growth of pathogenic fungi, thus warranting further investigation into the antifungal capabilities of N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Structure-Activity Relationship Studies
Exploring the structure-activity relationships (SAR) of this compound can lead to the identification of key structural features responsible for its biological activity. By synthesizing analogs and evaluating their pharmacological profiles, researchers can optimize the compound's efficacy and selectivity against specific biological targets.
Enzyme Inhibition Studies
The compound may also be evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, hydrazones and their derivatives have been reported to exhibit inhibitory effects on various enzymes, including those involved in cancer metabolism and inflammatory pathways .
Electronic and Optical Properties
The unique molecular structure of this compound suggests potential applications in material science. The presence of conjugated systems may allow for investigations into its electronic and optical properties for use in organic electronics or photonic devices.
Synthesis Protocol Development
Developing efficient synthesis protocols for this compound is crucial for facilitating its application in both medicinal chemistry and material science. Optimizing reaction conditions can enhance yield and purity, making it more accessible for research purposes.
A comprehensive study involving biological activity screening against various cellular targets could provide insights into the therapeutic potential of this compound. Such studies typically involve assessing cytotoxicity against different cancer cell lines and evaluating antifungal efficacy through standard assays such as MIC (Minimum Inhibitory Concentration) testing.
Pharmacokinetic Studies
Pharmacokinetic properties such as solubility, stability, and absorption are critical for evaluating the compound's suitability as a therapeutic agent. Initial studies may focus on determining these properties using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to assess bioavailability and metabolic stability .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in triazole substituents, benzylidene modifications, and linker groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- 4-Chlorophenyl (): Introduces electron-withdrawing effects, possibly increasing reactivity in electrophilic interactions . Pyridine (ZE-4b): Adds hydrogen-bonding capability, which may improve antimicrobial targeting .
- Benzylidene Group Variations: 3-Ethoxy-4-hydroxyphenyl (Target): The hydroxy group enables radical scavenging, critical for antioxidants, while ethoxy improves solubility . 1-Phenylethylidene (): The ethylidene group may sterically hinder interactions but improves reducing power in antioxidant assays .
Spectroscopic and Computational Comparisons
- NMR Profiles : Compounds with similar acetohydrazide backbones (e.g., ZE-4b, ZE-5a) show overlapping ¹H/¹³C-NMR signals for the triazole-thioether and hydrazide moieties. The target’s 3-ethoxy-4-hydroxyphenyl group would produce distinct aromatic signals at δ 6.8–7.2 ppm (¹H) and δ 115–150 ppm (¹³C) .
- Computational Similarity : Using Tanimoto and Morgan fingerprints, the target compound shares >70% similarity with ZE-4b and ’s compound, suggesting overlapping bioactivity profiles (e.g., antioxidant or antimicrobial) .
Research Findings and Implications
- Antioxidant Potential: The 4-hydroxyphenyl group in the target compound aligns with ’s findings, where phenolic groups significantly enhance ferric-reducing power .
- Synthetic Feasibility: Analog synthesis (e.g., ZE-4b, ) often employs ethanol/HCl reflux for hydrazone formation, a method applicable to the target compound .
- Crystallography : SHELX software () has been widely used to resolve triazole-containing structures, aiding in confirming the target’s stereochemistry .
Biological Activity
N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
-
Anticancer Activity :
- The triazole moiety is known for its ability to inhibit enzymes involved in cancer cell proliferation. Research indicates that compounds containing triazole structures often exhibit cytotoxic effects against various cancer cell lines by targeting specific enzymes such as thymidylate synthase and histone deacetylase (HDAC) .
- A study on related compounds demonstrated that modifications in the triazole structure can enhance anticancer efficacy by increasing binding affinity to target proteins involved in tumor growth .
-
Antimicrobial Properties :
- The presence of the sulfanyl group in the compound enhances its interaction with microbial enzymes, potentially leading to increased antimicrobial activity. Compounds with similar structures have shown promising results against various bacterial strains .
- The hydroxyl group also contributes to its antimicrobial properties by facilitating hydrogen bonding with microbial cell wall components, enhancing penetration and efficacy against pathogens.
Anticancer Studies
A notable study evaluated the cytotoxic effects of a series of hydrazone derivatives on human cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing bioactivity .
Antimicrobial Studies
In another investigation, derivatives containing thiosemicarbazones were tested for their antimicrobial properties against various strains of bacteria and fungi. Results showed that modifications in the hydrazone structure led to enhanced activity against resistant strains, suggesting that similar modifications could be beneficial for this compound .
Data Tables
Q & A
Q. What are the key synthetic steps for preparing this compound?
The synthesis typically involves:
- Step 1 : Condensation of a substituted benzaldehyde derivative with a hydrazide precursor to form the hydrazone moiety.
- Step 2 : Cyclization using reagents like acetic anhydride or thiosemicarbazide to construct the triazole ring.
- Step 3 : Sulfur alkylation to introduce the sulfanyl group. Optimized conditions: Ethanol or DMF as solvents, cesium carbonate as a base, and reflux at 80–100°C for 6–12 hours . Purification: Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assigns protons and carbons in the hydrazone, triazole, and phenyl groups (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- HPLC : Determines purity (>95% required for biological assays) using a C18 column and acetonitrile/water mobile phase .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at 1600–1650 cm⁻¹, S-H stretch at 2550 cm⁻¹) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Variables to test :
- Solvent polarity (DMF > ethanol for triazole cyclization) .
- Catalyst loading (5–10 mol% Cs₂CO₃ improves sulfanyl group incorporation) .
- Temperature gradients (stepwise heating reduces side products) .
- Yield data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, reflux | 65 | 92 |
| DMF, 100°C | 78 | 96 |
| Cs₂CO₃ (10 mol%) | 85 | 98 |
| Source: Adapted from . |
Q. How can contradictory biological activity data be resolved?
- Case example : Discrepancies in antimicrobial IC₅₀ values (e.g., 10 µM vs. 50 µM in similar assays).
- Methodology :
Assay standardization : Use consistent bacterial strains (e.g., E. coli ATCC 25922) and growth media .
Orthogonal validation : Confirm results with ATP-based luminescence assays or time-kill curves .
Solubility checks : Ensure compound dissolution in DMSO ≤1% (v/v) to avoid aggregation artifacts .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Substituent modification :
| Position Modified | Example Change | Impact on Activity |
|---|---|---|
| Phenyl (4-methyl) | Replace with Cl or OCH₃ | ↑ Anticancer activity (p < 0.05) |
| Ethoxy group | Replace with hydroxyl | ↓ Metabolic stability |
- Key parameters : LogP (target 2–4 for membrane permeability), polar surface area (<140 Ų for oral bioavailability) .
Q. How can computational modeling predict target interactions?
- Docking studies : Use AutoDock Vina to simulate binding to CYP450 or EGFR kinase (PDB IDs: 1TQE, 4HJO). Focus on triazole and hydrazone motifs as hydrogen bond donors .
- Molecular dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interaction) .
Methodological Notes
- Data contradiction analysis : Always cross-validate with independent techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .
- Advanced synthesis : Consider flow chemistry for hazardous steps (e.g., thiol alkylation) to improve safety and reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
